![molecular formula C7H6ClN3S B1400300 2-氯-4-(甲硫基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 1192711-79-7](/img/structure/B1400300.png)

2-氯-4-(甲硫基)-7H-吡咯并[2,3-d]嘧啶

描述

“2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, often involves the use of organolithium reagents . For example, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Chemical Reactions Analysis

Pyrimidines, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, undergo various chemical reactions. For instance, 4-chloro-2-methylthiopyrimidine reacts with organolithium reagents to introduce a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

科学研究应用

合成和衍生物

- 该化合物已被用作各种核苷类抗生素合成中的碱基衍生物。一个显著的例子是合成3-(4-氨基-7H-吡咯并[2,3-d]嘧啶-7-基)丙酸,这是核苷类抗生素Tubercidin的功能化碱基衍生物(Rosemeyer, 2007)。

- 它已被用于创造带有芳基在不同位置的新型吡咯并[2,3-d]嘧啶。这涉及在Suzuki–Miyaura和Liebeskind–Srogl交叉偶联条件下的芳基化反应(Prieur, Pujol & Guillaumet, 2015)。

抗病毒应用

- 2-氯-4-(甲硫基)-7H-吡咯并[2,3-d]嘧啶的一些衍生物显示出对人类巨细胞病毒(HCMV)和单纯疱疹病毒1型(HSV-1)等病毒的轻微活性(Saxena et al., 1988)。

化学转化

- 该化合物参与各种化学转化,包括区域选择性N-烷基化和SNAr取代,用于合成多样化的衍生物(Seela et al., 1985)。

三芳基吡咯并[2,3-d]嘧啶的合成

- 已开发了一种从4-氯-2-甲硫基吡咯并[2,3-d]嘧啶中选择性合成2,4,7-三芳基吡咯并[2,3-d]嘧啶的方法。这种方法以其使用顺序芳基化反应而显著(Urbonas et al., 2013)。

新型杂环系统

- 与各种试剂的反应导致了新型杂环系统的产生,例如1,3,4,6-四氮杂二苯并[cd,f]-蓝芽系统(Dodonova et al., 2010)。

潜在的抗癌剂

- 从2-氯-4-(甲硫基)-7H-吡咯并[2,3-d]嘧啶衍生的一些嘧啶和相关的缩合环系统已被评估其潜在的抗癌活性(Badawey, 1996)。

安全和危害

未来方向

The future directions for “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential as a kinase inhibitor . There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .

属性

IUPAC Name |

2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRQADQROKOHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |

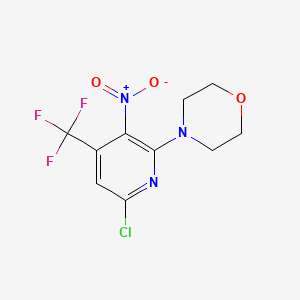

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

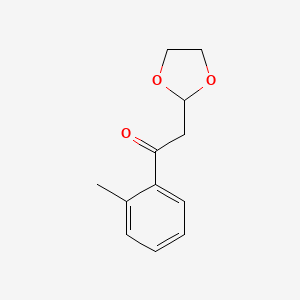

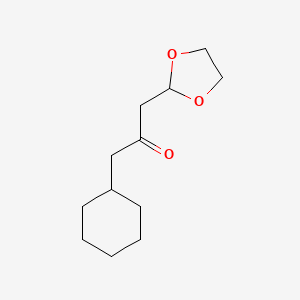

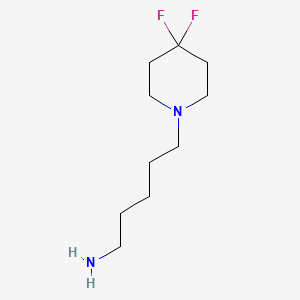

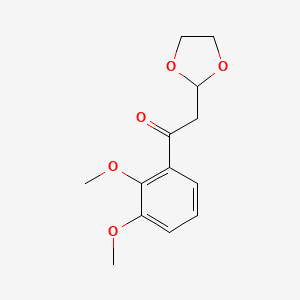

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

![2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400234.png)

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)